

2-Methylimidazole-d6 chemical properties and structure

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Compound of Interest

Compound Name: 2-Methylimidazole-d6

Cat. No.: B1429234

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An In-depth Technical Guide to **2-Methylimidazole-d6**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-Methylimidazole-d6**. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Chemical and Physical Properties

2-Methylimidazole-d6 (2-MI-d6) is the deuterated analog of 2-Methylimidazole. In this isotopically labeled version, the six hydrogen atoms on the methyl group and the imidazole ring are replaced with deuterium. This substitution results in a mass shift of +6 Da compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantitative analysis.^[1]

Table 1: Chemical Identifiers of **2-Methylimidazole-d6**

Identifier	Value
IUPAC Name	2-(trideuteriomethyl)-1,4,5-trideuterio-1H-imidazole
CAS Number	1173022-19-9[1][2][3]
Molecular Formula	C ₄ D ₆ N ₂ [1][2][3]
SMILES String	[2H]c1nc(n([2H])c1[2H])C([2H])([2H])[2H][2]
InChI Key	LXBGSDVWAMZHDD-RSRPWSGMSA-N[2]

Table 2: Physicochemical Properties of **2-Methylimidazole-d6**

Property	Value
Molecular Weight	88.14 g/mol [1][2][3]
Appearance	Solid, Crystalline solid[1][2]
Boiling Point	198 °C (lit.)[2]
Density	1.104 g/mL at 25 °C[2]
Isotopic Purity	≥ 98 atom % D[1][2]
Chemical Purity	≥ 98%[1][3]

Note: Some physical properties are based on the non-deuterated 2-Methylimidazole and are expected to be very similar for the deuterated analog.

Chemical Structure

The structure of **2-Methylimidazole-d6** consists of a five-membered imidazole ring with a deuterated methyl group substituted at the second position. The hydrogen atoms at positions 1, 4, and 5 of the imidazole ring are also replaced by deuterium.

Experimental Protocols

Synthesis of 2-Methylimidazole (Radziszewski Reaction)

While a specific protocol for the synthesis of **2-Methylimidazole-d6** is not readily available in the provided search results, the synthesis of its non-deuterated analog, 2-Methylimidazole, is well-established through the Radziszewski reaction.[4][5] A similar approach using deuterated reactants would be expected to yield **2-Methylimidazole-d6**.

General Methodology:

- **Reaction Setup:** In a reaction vessel, a solution of glyoxal (or its deuterated analog) in water is prepared.
- **Addition of Reactants:** Under controlled temperature and pressure, aqueous ammonia (or a deuterated ammonia source) and acetaldehyde (or its deuterated analog) are slowly added to the glyoxal solution.[6]
- **Reaction:** The mixture is allowed to react for several hours at a controlled temperature, typically with reflux.[6]
- **Work-up:** After the reaction is complete, water and other volatile components are removed under reduced pressure.
- **Purification:** The crude product is then purified by crystallization or sublimation to yield pure 2-Methylimidazole.

Use as an Internal Standard in LC-MS/MS Analysis

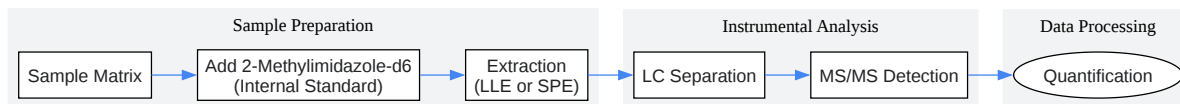
2-Methylimidazole-d6 is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 2-Methylimidazole in various matrices.[1][7] Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection.[1]

General Experimental Workflow:

- **Sample Preparation:**
 - A known amount of the sample (e.g., beverage, biological fluid) is taken.

- A precise volume of a standard solution of **2-Methylimidazole-d6** (the internal standard) is added to the sample.
- The sample is then subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and internal standard.
- LC Separation:
 - The extracted sample is injected into an HPLC system.
 - The analyte and internal standard are separated from other matrix components on a suitable chromatography column (e.g., a C18 column).
 - A mobile phase gradient is used to achieve optimal separation.
- MS/MS Detection:
 - The eluent from the LC column is introduced into a tandem mass spectrometer.
 - The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both 2-Methylimidazole and **2-Methylimidazole-d6**.
- Quantification:
 - The peak areas of the analyte and the internal standard are measured.
 - A calibration curve is constructed by analyzing standards with known concentrations of the analyte and a constant concentration of the internal standard.
 - The concentration of the analyte in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Visualizations



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Caption: Workflow for the use of **2-Methylimidazole-d6** as an internal standard in LC-MS/MS analysis.

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